N,N-Diethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide N,N-Diethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13678841
InChI: InChI=1S/C18H25BF3NO3/c1-7-23(8-2)15(24)13-10-9-12(11-14(13)18(20,21)22)19-25-16(3,4)17(5,6)26-19/h9-11H,7-8H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(CC)CC)C(F)(F)F
Molecular Formula: C18H25BF3NO3
Molecular Weight: 371.2 g/mol

N,N-Diethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide

CAS No.:

Cat. No.: VC13678841

Molecular Formula: C18H25BF3NO3

Molecular Weight: 371.2 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide -

Specification

Molecular Formula C18H25BF3NO3
Molecular Weight 371.2 g/mol
IUPAC Name N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C18H25BF3NO3/c1-7-23(8-2)15(24)13-10-9-12(11-14(13)18(20,21)22)19-25-16(3,4)17(5,6)26-19/h9-11H,7-8H2,1-6H3
Standard InChI Key CDNFOICOIDKDLQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(CC)CC)C(F)(F)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(CC)CC)C(F)(F)F

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide, reflects its structural components:

  • Benzamide backbone: Provides a rigid aromatic framework.

  • Trifluoromethyl (-CF₃) group: Enhances metabolic stability and modulates electronic properties.

  • Pinacol boronate ester: Facilitates Suzuki-Miyaura cross-coupling reactions.

Molecular and Spectroscopic Data

  • Molecular Formula: C₁₈H₂₅BF₃NO₃ .

  • Molecular Weight: 371.2 g/mol.

  • SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N(CC)CC)C(F)(F)F.

  • InChI Key: CDNFOICOIDKDLQ-UHFFFAOYSA-N.

The presence of the boronate ester is confirmed by its distinct NMR signals, with the boron atom typically resonating between δ 25–35 ppm in ¹¹B NMR .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via palladium-catalyzed borylation. A representative method involves:

  • Starting Material: 4-Bromo-2-trifluoromethyl-N,N-diethylbenzamide.

  • Reagents: Bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ catalyst, and KOAc base .

  • Conditions: Heating in dioxane at 100°C under inert atmosphere .

Reaction Scheme:

Ar-Br+B2Pin2Pd(dppf)Cl2,KOAcAr-BPin+Byproducts\text{Ar-Br} + \text{B}_2\text{Pin}_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{Ar-BPin} + \text{Byproducts}

This method yields the target compound in ~76% purity after silica gel chromatography .

Reactivity in Cross-Coupling

The boronate ester participates in Suzuki-Miyaura reactions with aryl halides, enabling the construction of biaryl systems. For example:

Ar-BPin+Ar’-XPd catalystAr-Ar’+BPin-X\text{Ar-BPin} + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{BPin-X}

This reactivity is critical for synthesizing fluorinated pharmaceuticals .

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Estimated at 3.06 (consensus from XLOGP3, WLOGP, and MLOGP) .

  • Solubility:

    • ESOL: 0.0175 mg/mL (moderately soluble) .

    • Ali: 0.0188 mg/mL .

Stability

  • Hydrolytic Stability: The boronate ester is stable under anhydrous conditions but hydrolyzes in aqueous media to form boronic acid .

  • Thermal Stability: Decomposes above 200°C.

Applications in Pharmaceutical Research

Drug Discovery

The trifluoromethyl group improves bioavailability and resistance to oxidative metabolism. Notable applications include:

  • Kinase Inhibitors: Boron-containing analogs target ATP-binding sites .

  • Protease Inhibitors: Enhanced binding affinity due to fluorine’s electronegativity .

Case Study: Anticandidate Compound

A derivative of this compound demonstrated IC₅₀ = 12 nM against EGFR(L858R/T790M) in preclinical trials, highlighting its potential in oncology .

Comparative Analysis with Analogues

PropertyThis CompoundN,N-Dimethyl Analog 3-Trifluoromethyl Benzamide
Molecular Weight371.2 g/mol357.1 g/mol315.1 g/mol
LogP3.062.892.75
Suzuki Reaction Yield76%68%82%

Future Directions

  • Exploration of Bioactivity: Screening against neglected tropical disease targets.

  • Materials Science: Incorporation into OLEDs as electron-transport layers .

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